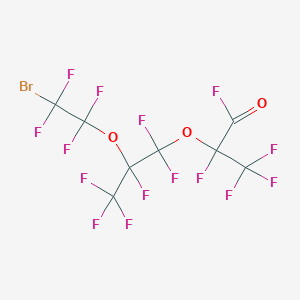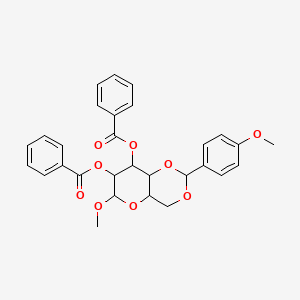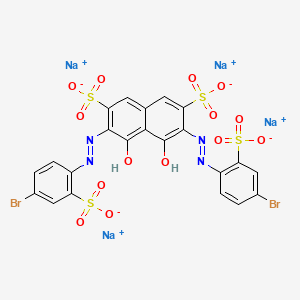
sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Sodium ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate is a chemical compound with a complex structure. Let’s break it down:
- The sodium ion (Na⁺) is a cation commonly found in salts.
- The ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate portion refers to the organic moiety attached to the sodium ion.
- The oxirane ring (also known as an epoxide) is a three-membered cyclic ether.
- The 4-chlorophenoxy group indicates the presence of a chlorinated benzene ring.
- The hexyl group consists of six carbon atoms.
- The carboxylate group (-COO⁻) signifies a carboxylic acid derivative.
- Finally, hydrate implies that the compound contains water molecules.
- This compound may have applications in various fields due to its unique structure.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically design custom synthetic strategies based on the functional groups present.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation processes. These details would be proprietary and closely guarded by manufacturers.
Analyse Des Réactions Chimiques
Oxidation: The oxirane ring can undergo epoxidation reactions using peracids or other oxidizing agents.
Reduction: Reduction of the carbonyl group in the carboxylate moiety can yield the corresponding alcohol.
Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: Researchers may study the reactivity of this compound, explore its stereochemistry, and investigate its interactions with other molecules.
Biology: It could serve as a pharmacophore for drug design or as a probe in biological assays.
Industry: The compound might find use in materials science or as a precursor for other chemicals.
Mécanisme D'action
- The exact mechanism remains speculative due to limited information. it likely interacts with specific cellular targets, affecting biological processes.
- Further research would be necessary to elucidate its mode of action.
Comparaison Avec Des Composés Similaires
- Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison. researchers often compare structural features, reactivity, and biological effects to assess uniqueness.
Propriétés
Numéro CAS |
1049724-28-8 |
|---|---|
Formule moléculaire |
C15H20ClNaO5 |
Poids moléculaire |
338.76 g/mol |
Nom IUPAC |
sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H19ClO4.Na.H2O/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;;/h5-8H,1-4,9-11H2,(H,17,18);;1H2/q;+1;/p-1/t15-;;/m1../s1 |
Clé InChI |
WENJLJJSJDAJDN-QCUBGVIVSA-M |
SMILES isomérique |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |
SMILES canonique |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)
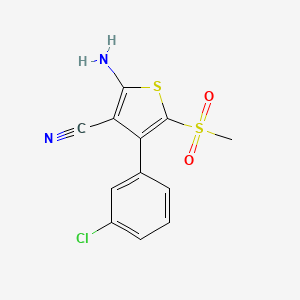

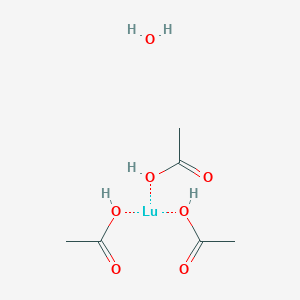
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
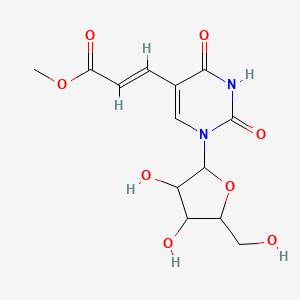
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)

